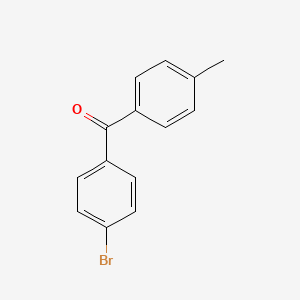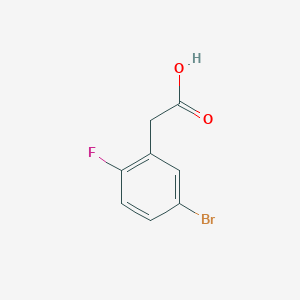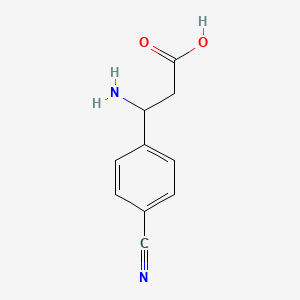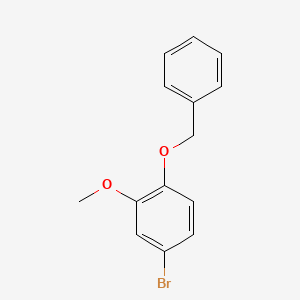
4-Bromo-4'-methylbenzophenone
Vue d'ensemble
Description
4-Bromo-4’-methylbenzophenone is used in analytical applications such as HPLC and GC. It is also used as a chemical reagent and pharmaceutical intermediate .
Synthesis Analysis
4-Bromo-4’-methylbenzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst . The synthesis of similar compounds was conducted via Friedel-Crafts acylation using acid chloride, substrate, and aluminum chloride as starting materials .Molecular Structure Analysis
The molecular formula of 4-Bromo-4’-methylbenzophenone is C14H11BrO . The structure was verified by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
4-Bromo-4’-methylbenzophenone has been used in photochemical studies . It was placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes and yielded a photoreduction quantum efficiency of 7.75% .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-4’-methylbenzophenone is 275.14. It has a density of 1.375g/cm3 .Applications De Recherche Scientifique
Photophysics Studies
4-Bromo-4’-methylbenzophenone has been utilized in photophysics research to understand the behavior of molecules when they absorb light. In an experiment conducted at Oregon State University, the compound was prepared using toluene and 4-bromobenzoyl chloride with an AlCl3 catalyst. The resulting product was used to study quantitative UV photophysics using two solvents: EPA and methylcyclohexane (MCH). Spectra collected were analyzed to construct Jablonski Energy Diagrams, which are crucial for understanding the electronic states of molecules and the transitions between them .
Phosphorescence Analysis
Benzophenones, including derivatives like 4-Bromo-4’-methylbenzophenone, are known for their phosphorescence properties. Phosphorescence studies are significant as they provide insights into the long-lived electronic excited states of molecules. At reduced temperatures, these properties have been extensively studied. An attempt was made to encase a similar compound, 4-chloro-4’-iodobenzophenone (CIBP), in polymethylmethacrylate to study its phosphorescence at room temperature by isolating individual molecules . This suggests potential applications for 4-Bromo-4’-methylbenzophenone in similar room temperature phosphorescence studies.
Synthesis via Friedel-Crafts Acylation
The synthesis of 4-Bromo-4’-methylbenzophenone can be achieved through Friedel-Crafts acylation, a classic method in organic chemistry for introducing acyl groups into aromatic rings. This method involves the use of benzoyl chloride and an excess of bromobenzene, with the product being recovered after vacuum distillation and recrystallization in ethanol . This synthetic route is essential for producing the compound for various research applications.
Safety and Hazards
4-Bromo-4’-methylbenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Orientations Futures
Mécanisme D'action
Target of Action
4-Bromo-4’-methylbenzophenone is a type of benzophenone, which are well known for their phosphorescence . The primary targets of this compound are the molecules that interact with its phosphorescence properties.
Mode of Action
The compound’s mode of action is primarily through its photophysical properties. It undergoes a process known as photoreduction, where it is exposed to UV light and undergoes a reduction reaction . This process changes the compound’s structure and properties, leading to various downstream effects.
Biochemical Pathways
It is known that the compound’s photoreduction process can influence various chemical reactions and pathways within a system . The downstream effects of these changes can vary widely depending on the specific context and conditions.
Result of Action
The result of 4-Bromo-4’-methylbenzophenone’s action is primarily the change in its own structure and properties due to photoreduction . This can lead to various molecular and cellular effects, depending on the specific context and conditions. For example, in some cases, the compound’s photoreduction can lead to the formation of a substituted benzopinacol .
Action Environment
The action, efficacy, and stability of 4-Bromo-4’-methylbenzophenone can be influenced by various environmental factors. For instance, the compound’s photoreduction process is dependent on the presence of UV light . Other factors, such as temperature and the presence of other chemicals, can also influence the compound’s action and stability.
Propriétés
IUPAC Name |
(4-bromophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLHMBIFGKMXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373718 | |
| Record name | 4-Bromo-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-methylbenzophenone | |
CAS RN |
76693-57-7 | |
| Record name | 4-Bromo-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)
![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)





![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)



